4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine
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Overview
Description
4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride is a heterocyclic compound that features a piperidine ring substituted with a tetrazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors. The thiophene ring can participate in π-π interactions, enhancing binding affinity. The piperidine ring provides structural flexibility, enabling the compound to adopt conformations that facilitate binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.
Tetrazole Derivatives: Compounds such as losartan and valsartan, which contain tetrazole rings, are used as antihypertensive agents.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives are widely used in pharmaceuticals.
Uniqueness
4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride is unique due to the combination of the tetrazole, thiophene, and piperidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H13N5S |
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Molecular Weight |
235.31 g/mol |
IUPAC Name |
4-(5-thiophen-2-yltetrazol-2-yl)piperidine |
InChI |
InChI=1S/C10H13N5S/c1-2-9(16-7-1)10-12-14-15(13-10)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2 |
InChI Key |
XRVPBKOKSPENLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2N=C(N=N2)C3=CC=CS3 |
Origin of Product |
United States |
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